molecular formula C29H26ClN3O6 B12647829 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-

2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-

Cat. No.: B12647829
M. Wt: 548.0 g/mol
InChI Key: SICRPGFNFVPIKM-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole ring, followed by the introduction of the phenyl groups and the piperazine moiety. The final step involves the formation of the propenone structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of phenyl, isoxazole, and piperazine moieties provides unique properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C29H26ClN3O6

Molecular Weight

548.0 g/mol

IUPAC Name

3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C29H26ClN3O6/c1-38-26-5-3-2-4-23(26)32-12-14-33(15-13-32)27(37)11-10-22-28(18-6-8-19(34)9-7-18)29(39-31-22)20-16-21(30)25(36)17-24(20)35/h2-11,16-17,34-36H,12-15H2,1H3

InChI Key

SICRPGFNFVPIKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=NOC(=C3C4=CC=C(C=C4)O)C5=CC(=C(C=C5O)O)Cl

Origin of Product

United States

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